molecular formula C16H18N4O2S2 B5545508 N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5545508
M. Wt: 362.5 g/mol
InChI Key: MVUOSVILKQVYSD-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that often exhibit significant biological activity, making them of interest in pharmaceutical and chemical research. Compounds with similar structures, such as pyrazole and thiazole derivatives, are explored for their potential in various applications due to their unique chemical properties.

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical reactions, starting from basic organic or inorganic substrates to form the desired complex structures. For instance, Kumara et al. (2018) synthesized a novel pyrazole derivative through a series of reactions, including NMR, mass spectra, and X-ray diffraction studies, highlighting the complex nature of synthesizing these compounds (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using spectroscopic methods and crystallography. For example, Köysal et al. (2005) detailed the structure of N-substituted pyrazoline derivatives, emphasizing the importance of understanding the spatial arrangement of atoms for predicting chemical behavior and reactivity (Köysal et al., 2005).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds depend significantly on their functional groups and molecular structure. Research by Martins et al. (2002) on isoxazole-carboxamides synthesis demonstrates the diversity of reactions these compounds can undergo, including nucleophilic substitution and cyclization, to yield various derivatives with distinct properties (Martins et al., 2002).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Chakraborty et al. (2007) synthesized a piroxicam derivative and analyzed its X-ray powder structure, revealing insights into its crystalline form and intermolecular interactions (Chakraborty et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular framework. Allan et al. (2009) explored N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors, illustrating how modifications in the compound's structure can impact its biological activity (Allan et al., 2009).

Scientific Research Applications

Pharmacological Efficacy and Metabolism

Disposition and Metabolism of Novel Compounds

Studies often focus on the disposition and metabolism of novel compounds, such as orexin 1 and 2 receptor antagonists under development for insomnia treatment. These studies involve detailed analysis of how drugs are metabolized in the human body, including their elimination pathways, half-life, and principal circulating components (Renzulli et al., 2011). This type of research is critical for understanding the pharmacokinetic profile of new therapeutic agents and their metabolites, informing dosage and administration strategies.

Chemical Synthesis and Evaluation

Design and Synthesis of Novel Compounds

The design and synthesis of new compounds with potential therapeutic effects, followed by pharmacological screening, is a common application in scientific research. Compounds like 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol are evaluated for their anxiolytic-like effects through various tests. This research involves synthesizing new chemical entities and assessing their pharmacological activity, safety, and efficacy in preclinical models (Brito et al., 2017).

Toxicological Studies

Investigation of Environmental Exposures

Research also extends to the investigation of environmental exposures to various compounds, including their potential toxic effects and metabolic byproducts. Studies may focus on the presence of specific metabolites in biological samples, indicating exposure to environmental pollutants or chemicals with potential health impacts (Babina et al., 2012).

Neuropharmacology and Brain Imaging

Brain Imaging and Neuropharmacological Studies

Compounds labeled with isotopes, such as carbon-11, are utilized in PET imaging to study brain receptors, neuropharmacology, and the pathophysiology of neurological disorders. These studies offer insights into the distribution and density of specific receptors in the human brain, contributing to our understanding of diseases like Alzheimer's and the pharmacological effects of potential treatments (Pike et al., 1995).

properties

IUPAC Name

N-(2-methoxyethyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-19-9-12(8-17-19)10-20(5-6-22-2)16(21)13-11-24-15(18-13)14-4-3-7-23-14/h3-4,7-9,11H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUOSVILKQVYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CCOC)C(=O)C2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

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